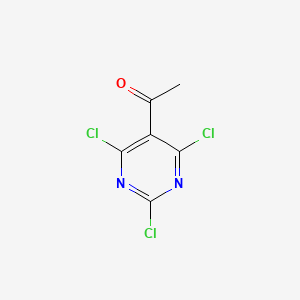

1-(2,4,6-Trichloropyrimidin-5-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

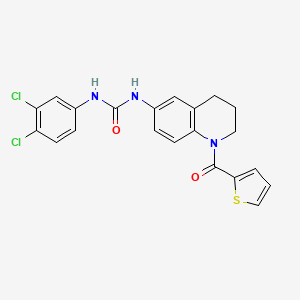

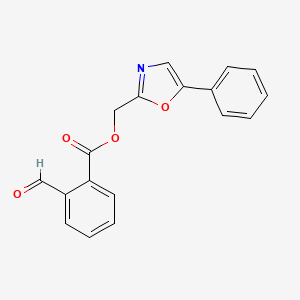

1-(2,4,6-Trichloropyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C6H3Cl3N2O . It belongs to the class of heterocyclic building blocks, specifically pyrimidines . The compound has a molecular weight of 225.46 .

Molecular Structure Analysis

The molecular structure of 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring in this compound is substituted at the 2, 4, and 6 positions with chlorine atoms and at the 5 position with an ethanone group .Physical And Chemical Properties Analysis

1-(2,4,6-Trichloropyrimidin-5-yl)ethanone has several notable physicochemical properties . It has a high gastrointestinal absorption and is BBB permeant, suggesting it can cross the blood-brain barrier . It is not a P-gp substrate, indicating it is not a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . It is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . The compound has a Log Po/w (iLOGP) of 1.79, indicating its lipophilicity . Its water solubility is 0.116 mg/ml .Scientific Research Applications

Synthetic Routes and Chemical Properties

1-(2,4,6-Trichloropyrimidin-5-yl)ethanone serves as an important intermediate in the synthesis of various chemical compounds with diverse applications. Its role in the development of novel broad-spectrum antifungal agents, such as Voriconazole, highlights its utility in pharmaceutical synthesis. The chemical's unique structural features allow for diastereoselective reactions and complex molecular arrangements, leading to compounds with specific biological activities (Butters et al., 2001).

Antibacterial and Antimicrobial Activities

Several studies have demonstrated the antimicrobial and antibacterial properties of compounds synthesized from 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone derivatives. For example, novel thieno[2,3-d]pyrimidines have shown significant antibacterial activity against a range of bacteria (Salahuddin et al., 2009). Additionally, pyrimidinone derivatives have been identified for their antimicrobial, antitumor, and 5α-reductase inhibitor activities, indicating their potential in therapeutic applications (Edrees et al., 2010).

Catalytic and Corrosion Inhibition

The chemical is also pivotal in materials science, particularly in the synthesis of corrosion inhibitors for metals. A derivative, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, has shown excellent potential as a corrosion inhibitor, protecting mild steel in corrosive environments (Jawad et al., 2020). This application is crucial for extending the lifespan of metal structures and components in industries.

Heterocyclic Chemistry and Dye Synthesis

In the field of dye chemistry and heterocyclic compound synthesis, 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone derivatives have been used to create novel chromophores and dyes with specific properties. Compounds synthesized from these derivatives have been applied to textiles, offering a range of colors and fastness properties suitable for industrial applications (Ho & Yao, 2013).

Safety and Hazards

The compound is classified with a signal word of "Warning" . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

1-(2,4,6-trichloropyrimidin-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3N2O/c1-2(12)3-4(7)10-6(9)11-5(3)8/h1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYWQFNIYCGPFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(N=C1Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4,6-Trichloropyrimidin-5-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2648532.png)

![3-(2-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648533.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2648537.png)

![Methyl 4-((4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2648547.png)

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2648554.png)